molecular formula C9H12O3 B1617146 Furfuryl isobutyrate CAS No. 6270-55-9

Furfuryl isobutyrate

Cat. No.: B1617146
CAS No.: 6270-55-9
M. Wt: 168.19 g/mol
InChI Key: SZWUNATWHPNXKD-UHFFFAOYSA-N
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Description

Furfuryl isobutyrate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6270-55-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

furan-2-ylmethyl 2-methylpropanoate

InChI

InChI=1S/C9H12O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3

InChI Key

SZWUNATWHPNXKD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1=CC=CO1

Canonical SMILES

CC(C)C(=O)OCC1=CC=CO1

Other CAS No.

6270-55-9

Origin of Product

United States

Chemical Reactions Analysis

Diels-Alder Reaction with 1,8-Dimaleimide-3,6-dioxaoctane (DMDOO)

Furfuryl isobutyrate reacts with bismaleimides like DMDOO via a [4+2] cycloaddition to form thermally reversible adducts. This reaction is central to its utility in dynamic covalent chemistry.

Key Findings:

  • Reaction Conditions : Conducted in dichloromethane (DCM) at 20°C for 160 hours, yielding a DA adduct with 78:22 endo:exo selectivity .

  • Mechanism : The furan ring acts as the diene, while the maleimide group in DMDOO serves as the dienophile. The endo preference arises from secondary orbital interactions between the furan’s oxygen and the maleimide’s π-system .

  • Retro-Diels-Alder : Under mild conditions (e.g., fast-atom bombardment mass spectrometry), the adduct undergoes partial retro-DA decomposition, releasing this compound .

Spectroscopic Evidence:

  • ¹H NMR :

    • The oxymethylene protons (H-i) split into diastereotopic doublets at 4.89 ppm (H-i₁') and 4.63 ppm (H-i₂') post-reaction .

    • Maleimide protons (H-j) shift from 6.72 ppm (DMDOO) to 5.60 ppm (adduct) .

  • ¹³C NMR : New signals at 175.5 ppm (C=O maleimide) and 48.8–53.1 ppm (bridging carbons) confirm adduct formation .

Kinetic Analysis and Solvent Effects

The DA reaction follows second-order kinetics, with solvent polarity significantly influencing reaction rates.

Kinetic Data:

Solvent SystemRate Constant (k, ×10⁻⁵ dm³ mol⁻¹ s⁻¹)Conversion (70 hours)
CDCl₃1.2525.7%
D₂O:d₆-DMSO (1:4)4.8370.0%

Interpretation : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state through dipole interactions .

Rate Equation:

1[A]t=kt+1[A]0\frac{1}{[A]_t} = kt + \frac{1}{[A]_0}

where [A]t[A]_t = maleimide concentration at time tt, and [A]0[A]_0 = initial concentration (0.28 M) .

Comparative Reactivity

This compound’s reactivity contrasts with simpler furans due to steric and electronic effects from the isobutyryl group:

  • Steric Hindrance : The bulky ester group reduces reaction rates compared to unsubstituted furans .

  • Electron Withdrawal : The electron-withdrawing isobutyrate lowers the diene’s electron density, requiring electron-deficient dienophiles (e.g., maleimides) for efficient DA reactions .

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